An In-depth Technical Guide to DBCO-PEG4-Desthiobiotin
An In-depth Technical Guide to DBCO-PEG4-Desthiobiotin
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding DBCO-PEG4-Desthiobiotin
DBCO-PEG4-Desthiobiotin is a trifunctional molecule integral to modern bioconjugation and affinity purification techniques.[1][2] Its structure is intelligently designed with three key components:
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Dibenzocyclooctyne (DBCO): A highly reactive functional group that enables covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][3][4] This bioorthogonal reaction is highly specific and can be performed in complex biological media without the need for cytotoxic copper catalysts.[5]
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Polyethylene (B3416737) Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer. The PEG linker enhances the aqueous solubility of the molecule and the resulting conjugate, reducing aggregation and precipitation during labeling reactions.[1][2] It also provides steric hindrance, improving the accessibility of the terminal desthiobiotin moiety.[6]
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Desthiobiotin: A sulfur-free analog of biotin (B1667282).[1][2] It binds to streptavidin with high specificity but with a significantly lower affinity compared to the nearly irreversible biotin-streptavidin interaction.[7][8][9] This property of reversible binding is highly advantageous for affinity purification applications, as it allows for the gentle elution of captured biomolecules under mild conditions.[10][11]
The combination of these three moieties makes DBCO-PEG4-Desthiobiotin a versatile tool for selectively labeling azide-modified biomolecules and subsequently isolating them or their interacting partners.
Physicochemical Properties and Specifications
A summary of the key quantitative and qualitative properties of DBCO-PEG4-Desthiobiotin is provided below.
| Property | Value | Source(s) |
| Chemical Formula | C₃₉H₅₃N₅O₈ | [2] |
| Molecular Weight | ~719.9 g/mol | [2] |
| Purity | Typically ≥95% (HPLC) | [4] |
| Appearance | Colorless to slightly yellow oil | [4] |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM, THF | [4] |
| Storage Conditions | -20°C, dark, under inert gas | [4] |
| Shelf Life | Approximately 12 months unopened | [4] |
Key Applications and Experimental Workflows
The primary applications of DBCO-PEG4-Desthiobiotin revolve around a two-stage process: covalent labeling of a target molecule via SPAAC, followed by affinity-based capture and release.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Labeling
This process involves the reaction of the DBCO group on DBCO-PEG4-Desthiobiotin with an azide (B81097) group on a target biomolecule (e.g., a protein, nucleic acid, or cell surface glycan that has been metabolically or enzymatically engineered to contain an azide).
Desthiobiotin-Streptavidin Affinity Purification (Pull-Down Assay)
Following successful labeling, the desthiobiotin tag can be used to capture the biomolecule of interest using streptavidin-coated solid supports, such as magnetic beads or agarose (B213101) resin. The gentle binding allows for the subsequent elution of the captured molecule and any interacting partners.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving DBCO-PEG4-Desthiobiotin.
Protocol for SPAAC Labeling of a Protein
This protocol outlines a general procedure for labeling an azide-containing protein with DBCO-PEG4-Desthiobiotin.
Materials:
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Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-Desthiobiotin
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Procedure:
-
Prepare the DBCO-PEG4-Desthiobiotin Stock Solution: Dissolve DBCO-PEG4-Desthiobiotin in anhydrous DMSO or DMF to a final concentration of 10 mM. For example, to prepare a 10 mM solution, add 695 µL of solvent to 5 mg of the reagent.[4]
-
Reaction Setup:
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In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.
-
Add a 10-20 fold molar excess of the DBCO-PEG4-Desthiobiotin stock solution to the protein solution. The final concentration of the organic solvent should be kept below 20% to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
Purification: Remove the unreacted DBCO-PEG4-Desthiobiotin using a spin desalting column or through dialysis against a suitable buffer.
Quantitative Analysis of Labeling:
The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).[12][13]
Calculation:
Molarity of DBCO = A₃₀₉ / ε₃₀₉ (where ε₃₀₉ is the molar extinction coefficient of DBCO, approximately 12,000 M⁻¹cm⁻¹)
Molarity of Protein = (A₂₈₀ - (A₃₀₉ × CF)) / ε₂₈₀ (where CF is a correction factor for DBCO absorbance at 280 nm, and ε₂₈₀ is the molar extinction coefficient of the protein)
Degree of Labeling = Molarity of DBCO / Molarity of Protein
Protocol for Desthiobiotin Pull-Down Assay
This protocol describes the capture and elution of a desthiobiotinylated protein using streptavidin magnetic beads.
Materials:
-
Desthiobiotinylated protein
-
Streptavidin magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Elution Buffer (Binding/Wash Buffer containing 2-10 mM biotin)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in the vial.
-
Transfer an appropriate amount of bead slurry to a new tube.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads by adding Binding/Wash Buffer, vortexing briefly, and removing the supernatant. Repeat this wash step twice.
-
-
Binding:
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add the sample containing the desthiobiotinylated protein to the bead suspension.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant.
-
Add Binding/Wash Buffer to the beads, mix, and then remove the supernatant.
-
Repeat the wash step at least three times to remove non-specifically bound proteins.
-
-
Elution:
-
Add the Elution Buffer (containing free biotin) to the beads.
-
Incubate for 10-30 minutes at room temperature with gentle mixing. The free biotin will competitively displace the desthiobiotinylated protein from the streptavidin beads.
-
Place the tube on the magnetic stand and carefully collect the supernatant containing the eluted protein.
-
Quantitative Data and Performance Characteristics
The efficiency of the experimental workflows described above is dependent on key quantitative parameters.
| Parameter | Value/Range | Significance | Source(s) |
| SPAAC Reaction Time | 1 - 24 hours | Reaction kinetics depend on reactant concentrations and temperature. Longer incubation times can improve yield. | |
| Molar Excess of DBCO Reagent | 10-30x over protein | A molar excess is typically used to drive the labeling reaction to completion. | [14] |
| Desthiobiotin-Streptavidin Kd | 10⁻¹¹ M | Indicates a strong but reversible interaction, ideal for affinity purification. | [7][8][15] |
| Biotin-Streptavidin Kd | 10⁻¹⁵ M | Demonstrates the significantly stronger, near-irreversible binding of biotin, which allows for efficient competitive elution. | [7][8][15] |
| Capture Efficiency on Beads | >90% | High capture efficiency can be expected with sufficient incubation time and bead capacity. | [15] |
| Elution Conditions | 2-10 mM free biotin | Gentle elution is achieved by competitive displacement, preserving protein structure and function. |
Conclusion
DBCO-PEG4-Desthiobiotin is a powerful and versatile reagent for the targeted labeling and subsequent purification of biomolecules. Its well-defined chemical properties and the bioorthogonality of the SPAAC reaction allow for its use in complex biological systems. The reversible binding of the desthiobiotin moiety to streptavidin provides a distinct advantage over traditional biotin-based systems, enabling the gentle recovery of purified targets. The protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage this technology in their work.
References
- 1. DBCO-PEG4-Desthiobiotin, 5 mg, CAS No. 2032788-37-5 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]
- 2. DBCO-PEG4-Desthiobiotin, 2032788-37-5 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DBCO-PEG4-Desthiobiotin [baseclick.eu]
- 5. broadpharm.com [broadpharm.com]
- 6. DBCO-PEG4-Biotin [baseclick.eu]
- 7. interchim.fr [interchim.fr]
- 8. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
- 15. epicypher.com [epicypher.com]
